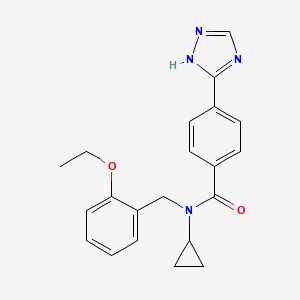![molecular formula C23H25N3O2 B5901831 N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine](/img/structure/B5901831.png)
N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine, also known as EBC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. EBC is a cyclopropanamine derivative that has been synthesized using a multi-step process.
作用机制
The mechanism of action of N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine is not fully understood. However, studies have shown that N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine exerts its anti-cancer effects by inducing apoptosis through the activation of caspases and the inhibition of the PI3K/Akt/mTOR pathway. N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine also inhibits the cell cycle progression by downregulating cyclin-dependent kinases (CDKs) and cyclins. Furthermore, N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. The anti-diabetic effects of N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine are thought to be mediated through the activation of AMPK and the inhibition of gluconeogenesis.
Biochemical and Physiological Effects
N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine has been shown to have various biochemical and physiological effects. Studies have shown that N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine also reduces the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Moreover, N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the advantages of N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine is its potential as a novel anti-cancer agent with low toxicity. N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine has also been shown to have anti-inflammatory and anti-diabetic effects, which may have potential therapeutic applications. However, one of the limitations of N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine is its limited availability and high cost, which may hinder its widespread use in research.
未来方向
There are several future directions for the research on N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine. One potential direction is to investigate the potential of N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine as a combination therapy with other anti-cancer agents. Another direction is to investigate the potential of N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine as a therapeutic agent for other diseases, such as inflammatory bowel disease and neurodegenerative diseases. Moreover, further studies are needed to elucidate the mechanism of action of N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine and to optimize its structure for improved efficacy and reduced toxicity.
Conclusion
In conclusion, N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine is a novel compound that has shown potential in various scientific research applications, including as an anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine has been synthesized using a multi-step process and has been shown to have various biochemical and physiological effects. While N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine has several advantages, such as its potential as a low-toxicity anti-cancer agent, its limited availability and high cost may hinder its widespread use in research. Nonetheless, there are several future directions for the research on N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine, including investigating its potential as a combination therapy and as a therapeutic agent for other diseases.
合成方法
N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine has been synthesized using a multi-step process that involves the reaction of 4-ethoxybenzylamine with 2-chloropyrimidine to form 4-ethoxybenzyl 2-pyrimidinylamine. The latter is then reacted with 3-(chloromethyl)benzyl chloride to form N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]amine. The final step involves the cyclization of the amine using cyclopropanecarboxylic acid to form the cyclopropanamine derivative, N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine.
科学研究应用
N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine has shown potential in various scientific research applications, including as an anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. Studies have shown that N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
属性
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-N-[(3-pyrimidin-2-yloxyphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-2-27-21-11-7-18(8-12-21)16-26(20-9-10-20)17-19-5-3-6-22(15-19)28-23-24-13-4-14-25-23/h3-8,11-15,20H,2,9-10,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUAKYBAQSUFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OC3=NC=CC=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B5901755.png)
![4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxyphenyl)-3-methylpiperazin-2-one](/img/structure/B5901763.png)
![1-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylmethanamine](/img/structure/B5901769.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5901780.png)
![N-(3-methoxybenzyl)-N-(2-methoxyethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5901795.png)
![2-fluoro-N-{3-[(2-methoxyethyl)(1-methylpiperidin-4-yl)amino]-3-oxopropyl}benzamide](/img/structure/B5901797.png)
![1-(3-fluorobenzyl)-4-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5901799.png)
![N-(1-methyl-1H-pyrazol-5-yl)-2-[3-(4-methyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5901805.png)

![(5-{[1-(1H-indol-4-ylmethyl)piperidin-4-yl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methanol](/img/structure/B5901824.png)
![({1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}methyl)diethylamine](/img/structure/B5901839.png)
![N-(4-{[3-(acetylamino)propanoyl]amino}-2-methoxyphenyl)-3-methylbutanamide](/img/structure/B5901846.png)
![1-(3-methylphenyl)-3-phenyl-5-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5901852.png)
![N-[1,1-dimethyl-2-(4-methylpiperazin-1-yl)ethyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5901863.png)